Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with multiple functional groups, making it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often require the use of catalysts such as Nano-ZnO to achieve regioselectivity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Shares a similar pyrazole core structure but differs in the substitution pattern.
Pyrazolo[1,5-a]pyrimidines: Another class of pyrazole derivatives with different biological activities.
The uniqueness of Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H14N4O6 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H14N4O6/c1-29-17(25)15-14-16(24)22(12-7-3-2-4-8-12)18(26)19(14,21-20-15)11-6-5-9-13(10-11)23(27)28/h2-10,14,21H,1H3 |
InChI Key |
IHDJIERXLABMQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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